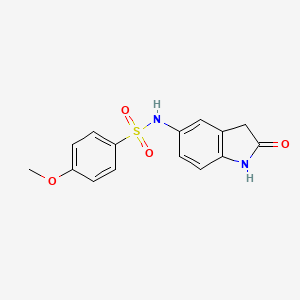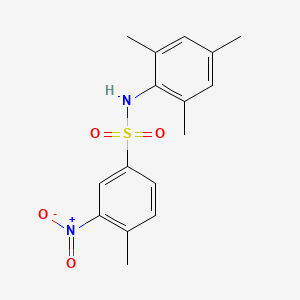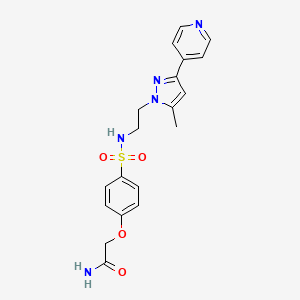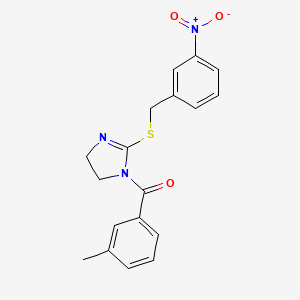![molecular formula C11H10ClF3N2S B2849429 [4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride CAS No. 1448246-43-2](/img/structure/B2849429.png)
[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride” is a chemical compound with the CAS number 3047-99-2 . It is also known as 4-(Trifluoromethyl)benzylamine hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H8F3N.ClH/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H . This indicates that the compound consists of a benzene ring substituted with a trifluoromethyl group and a methanamine group, along with a hydrochloride group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.61 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Photoluminescent Materials
One application of compounds related to [4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride is in the synthesis and characterization of materials with photoluminescent properties. For instance, zinc(II) compounds synthesized with phenyl-terpyridine ligands, which may share structural similarities with the compound , exhibit interesting photoluminescent properties in both solid states and solutions. These materials show potential for applications in optoelectronic devices due to their photoluminescence and thermal properties (Ma, Lu, Liang, & Pombeiro, 2013).
Chemosensors
Compounds structurally related to [4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride have been used to develop chemosensors for detecting metal ions. A phenyl thiadiazole-based Schiff base chemosensor exhibited high selectivity and sensitivity towards Al3+ ions, demonstrating the compound's utility in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).
Antimicrobial Agents
Another area of research involves the synthesis of novel compounds with potential antimicrobial activity. Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, which may include compounds similar to the one , have been synthesized and shown to possess varying degrees of antibacterial and antifungal activities. These findings indicate potential applications of such compounds in developing new antimicrobial agents (Visagaperumal et al., 2010).
Drug Discovery and Molecular Docking
In drug discovery, compounds with the thiazole moiety have been explored for their binding affinities to various receptors through molecular docking studies. This research aids in identifying potential therapeutic candidates for diseases like COVID-19, showcasing the compound's relevance in medicinal chemistry (Abu-Melha et al., 2022).
Antioxidant Properties
Research on novel thiazole derivatives, including structures akin to [4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride, has revealed in vitro antioxidant properties. Such studies highlight the compound's potential utility in developing antioxidants which are crucial in mitigating oxidative stress-related diseases (Jaishree et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S.ClH/c12-11(13,14)8-3-1-7(2-4-8)9-6-17-10(5-15)16-9;/h1-4,6H,5,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCKAYLBEJDZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2849346.png)
![2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849348.png)




![N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2849355.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2849360.png)
![1-[4-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide](/img/structure/B2849363.png)


